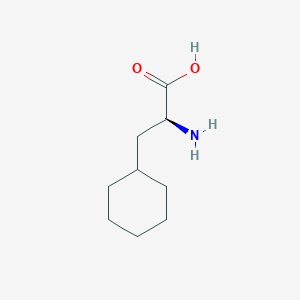

L-Cyclohexylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQXBVXKBGUSBA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351883 | |

| Record name | (S)-2-amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27527-05-5 | |

| Record name | 3-Cyclohexylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027527055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-2-amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-cyclohexylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYR4SF0FVQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Cyclohexyl-L-alanine chemical properties and structure

An In-depth Technical Guide to 3-Cyclohexyl-L-alanine

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 3-Cyclohexyl-L-alanine, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

3-Cyclohexyl-L-alanine, also known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid derivative of L-phenylalanine. Its structure, featuring a cyclohexyl ring instead of a phenyl ring, imparts unique properties that are leveraged in peptide synthesis to enhance metabolic stability and bioavailability.[1] It is classified as an L-alpha-amino acid.[2]

Structural Identifiers

The unambiguous identification of 3-Cyclohexyl-L-alanine is established through several standardized nomenclature systems.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid[2][3][4] |

| CAS Number | 27527-05-5[1][4][5][6] |

| SMILES | C1CCC(CC1)C--INVALID-LINK--O)N[3][4] |

| InChI | InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1[2][3] |

| InChIKey | ORQXBVXKBGUSBA-QMMMGPOBSA-N[2][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Cyclohexyl-L-alanine. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [1][3][4][5][6] |

| Molecular Weight | 171.24 g/mol | [4][6][7][8] |

| Appearance | White to off-white solid/powder | [1][4][8] |

| Melting Point | 322 °C | [8] |

| Boiling Point | 307.1 ± 25.0 °C (Predicted) | [8] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [8] |

| Water Solubility | 2.52 mg/mL (Predicted) | [2] |

| pKa (Acidic) | 2.33 - 2.73 (Predicted) | [2][8] |

| pKa (Basic) | 9.52 (Predicted) | [2] |

| LogP | -0.51 to 1.91 (Predicted/Calculated) | [2] |

| Optical Rotation | [α]²⁰/D = +9 ± 2° (c=1 in 1N HCl) | [1] |

Role in Peptide Synthesis and Drug Development

3-Cyclohexyl-L-alanine serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][9] Its incorporation can enhance the stability, bioactivity, and pharmacokinetic profile of peptide-based drugs.[1] The bulky and lipophilic cyclohexyl side chain can influence peptide conformation, potentially leading to improved receptor binding and selectivity.[1]

This amino acid is particularly utilized in the development of therapeutics for a range of conditions, including neurological and metabolic disorders.[1] For instance, it has been used to create metabolically stable apelin-analogues, which are potent activators of the apelin receptor, and to modify atrial natriuretic peptides involved in regulating body fluid and blood pressure.[10]

Experimental Protocols

Synthesis of 3-Cyclohexyl-L-alanine

A common method for synthesizing L-Cyclohexylalanine is through the hydrogenation of L-phenylalanine.[8]

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

-

L-phenylalanine (20 g, 121 mmol)[8]

-

Deionized water (200 ml)[8]

-

Isopropanol (200 ml)[8]

-

37% Hydrochloric acid (12.2 ml, 146 mmol)[8]

-

Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[8]

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Hydrogenation autoclave[8]

-

Nutsche filter

Procedure:

-

Preparation of Reaction Mixture: In a suitable vessel, dissolve or suspend 20 g of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml of 37% hydrochloric acid.[8]

-

Catalyst Addition: Add 2 g of the Pt/Rh on activated carbon catalyst to the mixture.[8]

-

Hydrogenation:

-

Reaction Monitoring: Maintain the conditions for approximately 6 to 8 hours, or until hydrogen uptake ceases.[8]

-

Work-up:

-

Depressurize the autoclave and purge three times with nitrogen.[8]

-

Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[8]

-

Wash the catalyst with 50 ml of deionized water.[8]

-

The resulting filtrate contains the product, which can be isolated and purified using standard techniques such as crystallization.

-

Analytical Characterization

The identity and purity of 3-Cyclohexyl-L-alanine are confirmed using various spectroscopic techniques. While specific experimental parameters for this exact molecule are not detailed in the provided search results, standard protocols are as follows.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the structure. Predicted ¹³C NMR data is available for reference.[2]

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3]

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to N-H (amine), C-H (cyclohexyl), C=O (carboxylic acid), and O-H (carboxylic acid) vibrations. A reference spectrum is available on PubChem, acquired using a Bruker Tensor 27 FT-IR.[3]

-

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The exact mass is 171.125931 Da.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexyl-L-alanine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 3-Cyclohexyl-L-Alanine - 南通东部氨基酸有限公司-氨基酸系列 乙酰氨基酸系列 基酸酰胺系列 [donboo.com]

- 7. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Cyclohexyl-L-alanine (CAS: 27527-05-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexyl-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl group in place of the phenyl group of phenylalanine, imparts distinct physicochemical properties that are leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides a comprehensive overview of 3-Cyclohexyl-L-alanine, including its chemical and physical properties, synthesis, safety information, and, most notably, its application in the development of potent apelin receptor agonists. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside graphical representations of key processes to facilitate a deeper understanding for researchers in the field.

Chemical and Physical Properties

3-Cyclohexyl-L-alanine, also known as (S)-2-Amino-3-cyclohexylpropanoic acid, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 27527-05-5 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid | [3][4] |

| Synonyms | L-Cyclohexylalanine, H-Cha-OH, (S)-2-Amino-3-cyclohexylpropionic acid, β-Cyclohexyl-L-alanine | [1] |

| Appearance | Off-white to white powder | [1] |

| Purity | ≥ 99% (Chiral purity, HPLC) | [1] |

| Optical Rotation | [a]²⁰/D = +9 ± 2° (c=1 in 1N HCl) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis of 3-Cyclohexyl-L-alanine

A common and efficient method for the synthesis of 3-Cyclohexyl-L-alanine is through the catalytic hydrogenation of L-phenylalanine. This process involves the reduction of the aromatic phenyl ring to a cyclohexane ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of L-Phenylalanine

This protocol is adapted from established chemical literature.

Materials:

-

L-phenylalanine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh on activated carbon catalyst (e.g., 4% Pt, 1% Rh)

-

50% Sodium hydroxide solution

-

Nitrogen gas

-

Hydrogen gas

-

Hydrogenation autoclave

-

Filtration apparatus (e.g., Nutsche filter)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a suitable reaction vessel, dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml (146 mmol) of 37% hydrochloric acid.

-

Carefully add 2 g of the Pt/Rh on activated carbon catalyst to the reaction mixture.

-

Transfer the mixture to a hydrogenation autoclave.

-

Purge the autoclave with nitrogen gas three times to remove any residual air.

-

Subsequently, flush the autoclave with hydrogen gas twice.

-

Pressurize the autoclave with hydrogen to 8-10 bar and heat the reaction mixture to 50-60°C with stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-8 hours.

-

Once the reaction is complete, depressurize the autoclave and purge with nitrogen gas three times.

-

Filter the hot reaction mixture through a Nutsche filter to remove the catalyst. Wash the catalyst with 50 ml of deionized water.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator, primarily to remove the isopropanol.

-

Adjust the pH of the remaining aqueous solution to 5-6 with a 50% sodium hydroxide solution.

-

Cool the solution to 0-10°C to induce crystallization of the product.

-

Collect the crystalline product by filtration, wash with 50 ml of deionized water, and dry in a vacuum oven at 50-70°C.

dot

Biological Activity and Applications

3-Cyclohexyl-L-alanine is primarily utilized as a building block in peptide synthesis to create analogues of bioactive peptides with improved pharmacological properties.[5] The bulky and hydrophobic cyclohexyl side chain can enhance metabolic stability, receptor binding affinity, and bioavailability of the parent peptide.[5]

A significant application of 3-Cyclohexyl-L-alanine is in the development of apelin receptor (APJ) agonists.[6] Apelin is a peptide hormone with crucial roles in cardiovascular function, and its receptor, APJ, is a promising therapeutic target for conditions like hypertension. However, the native apelin peptides are rapidly degraded in vivo. By incorporating 3-Cyclohexyl-L-alanine into apelin analogues, researchers have successfully created metabolically stable compounds that are potent APJ activators and exhibit significant and prolonged blood pressure-lowering effects in animal models.[6]

Apelin Receptor (APJ) Signaling Pathway

The binding of an apelin analogue containing 3-Cyclohexyl-L-alanine to the G-protein coupled apelin receptor (APJ) initiates a signaling cascade. This typically involves the activation of Gαi and subsequent inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in many cellular responses. This signaling ultimately leads to physiological effects such as vasodilation and a reduction in blood pressure.

dot

Key Experimental Protocols

Apelin Receptor Activation - Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the APJ receptor by an agonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human apelin receptor and a G-protein like Gα16.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

3-Cyclohexyl-L-alanine-containing peptide and other test compounds.

-

Positive control (e.g., native Apelin-13).

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture until a confluent monolayer is formed.

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

-

Analyze the data to determine the EC₅₀ values for each compound.

In Vitro Peptide Stability Assay in Human Plasma

This assay evaluates the metabolic stability of peptides containing 3-Cyclohexyl-L-alanine in a biologically relevant matrix.

Materials:

-

Human plasma (pooled, heparinized).

-

3-Cyclohexyl-L-alanine-containing peptide.

-

Incubator or water bath at 37°C.

-

Precipitation solution (e.g., acetonitrile with 1% formic acid).

-

Internal standard for LC-MS analysis.

-

LC-MS/MS system.

Procedure:

-

Pre-warm the human plasma to 37°C.

-

Spike the test peptide into the plasma at a final concentration of, for example, 1 µM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold precipitation solution containing an internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated plasma proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the amount of remaining parent peptide at each time point.

-

Calculate the half-life (t₁/₂) of the peptide in plasma.

In Vivo Blood Pressure Measurement in Anesthetized Mice

This protocol outlines the procedure for assessing the hypotensive effects of 3-Cyclohexyl-L-alanine-containing peptides.

Materials:

-

Anesthetized mice (e.g., with ketamine/xylazine or isoflurane).

-

Catheters for arterial and venous access.

-

Pressure transducer.

-

Data acquisition system.

-

Saline solution (vehicle).

-

3-Cyclohexyl-L-alanine-containing peptide solution.

Procedure:

-

Anesthetize the mouse according to an approved protocol.

-

Surgically implant a catheter into the carotid or femoral artery for blood pressure monitoring.

-

Implant a second catheter into the jugular or femoral vein for compound administration.

-

Connect the arterial catheter to a pressure transducer and data acquisition system to record baseline blood pressure and heart rate.

-

Administer a bolus injection of the test peptide solution via the venous catheter.

-

Continuously monitor and record the blood pressure and heart rate for a defined period post-injection.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Safety and Handling

3-Cyclohexyl-L-alanine is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[7][8]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

3-Cyclohexyl-L-alanine is a valuable synthetic amino acid for researchers and drug developers. Its incorporation into peptides, particularly in the context of apelin receptor agonists, has demonstrated significant potential for enhancing therapeutic properties. The detailed methodologies and data presented in this guide are intended to support further research and development efforts utilizing this versatile compound. As with all chemical reagents, proper safety precautions should be strictly followed during handling and experimentation.

References

- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

L-Cyclohexylalanine: A Technical Guide to Solubility and Stability for Pharmaceutical Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

L-Cyclohexylalanine (CHA) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl ring replacing the phenyl group of phenylalanine, imparts favorable properties such as increased metabolic stability and modified receptor-binding affinities when incorporated into peptides. This technical guide provides a comprehensive overview of the solubility and stability of L-Cyclohexylalanine, presenting key data, detailed experimental methodologies, and relevant biological pathways to support its application in pharmaceutical research.

Core Properties of L-Cyclohexylalanine

L-Cyclohexylalanine is a white to off-white crystalline solid at room temperature.[1] Its robust physical properties, including a high melting point of 322 °C and a boiling point of approximately 307 °C, are indicative of its thermal stability in the solid state.[2]

Solubility Profile

The solubility of L-Cyclohexylalanine is a critical parameter for its handling, formulation, and biological application. The bulky, nonpolar cyclohexyl group significantly influences its solubility characteristics.

Aqueous and Organic Solvent Solubility

The following table summarizes the known and expected solubility of L-Cyclohexylalanine.

| Solvent | Solubility | Remarks |

| Water | ~2.5 mg/mL (14.60 mM)[3][4] | Sparingly soluble; sonication may be required to achieve dissolution. |

| DMSO | Expected to be soluble | Commonly used solvent for hydrophobic compounds. |

| Methanol | Expected to be soluble | Polar protic solvent. |

| Ethanol | Expected to be soluble | Polar protic solvent. |

Stability Profile

Understanding the chemical stability of L-Cyclohexylalanine is essential for ensuring its integrity during storage, formulation, and within biological systems.

Solid-State and Solution Stability

In its solid form, L-Cyclohexylalanine is highly stable, as evidenced by its high melting point.[2] For long-term storage as a solid, temperatures of -20°C are recommended.[3]

The stability of L-Cyclohexylalanine in solution is dependent on the storage conditions. Stock solutions should be prepared and stored under appropriate conditions to prevent degradation. It is recommended to store aqueous stock solutions in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[3]

Metabolic Stability in Peptides

A key application of L-Cyclohexylalanine is its incorporation into peptides to enhance their metabolic stability. Replacing natural amino acids, such as phenylalanine, with CHA can protect the peptide backbone from rapid proteolytic degradation in vivo. This modification has been shown to significantly increase the plasma half-life of therapeutic peptides, such as apelin analogues, making them more viable as drug candidates.[5]

Forced Degradation

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] While specific forced degradation data for L-Cyclohexylalanine is not extensively published, standard stress conditions should be evaluated as per ICH guidelines.

Table of Forced Degradation Conditions:

| Stress Condition | Typical Reagents/Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Potential for hydrolysis of the amide bond if part of a peptide. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potential for hydrolysis and racemization. |

| Oxidation | 3-30% H₂O₂, Ambient Temp | The molecule lacks highly susceptible moieties, but oxidation is a standard test. |

| Thermal | ≥ 60°C (in solution) | To assess thermal degradation kinetics in solution. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | To assess light sensitivity. |

L-Cyclohexylalanine is known to be incompatible with strong oxidizing and reducing agents. Hazardous decomposition under high heat can produce nitrogen oxides, carbon monoxide, and carbon dioxide.

Experimental Protocols

Detailed and validated methods are required for the accurate assessment of solubility and stability.

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines a method to determine the solubility of L-Cyclohexylalanine across a range of pH values.

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

Physicochemical Properties of 3-Cyclohexyl-L-alanine

As a synthetic amino acid, 3-Cyclohexyl-L-alanine is of significant interest to researchers in the fields of drug discovery and peptide synthesis. A clear understanding of its fundamental physicochemical properties, such as molecular weight and chemical formula, is crucial for its application in experimental settings. This document provides a concise summary of these key identifiers.

The empirical and molecular formula for 3-Cyclohexyl-L-alanine has been determined to be C9H17NO2.[1][2][3] This formula delineates the precise number of constituent atoms within a single molecule of the compound, which is composed of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The molecular weight of 3-Cyclohexyl-L-alanine has been calculated to be approximately 171.24 g/mol .[1][2] Other sources have reported closely related values of 171.2 g/mol and an average of 171.2368 g/mol .[4][5] These slight variations can be attributed to differences in calculation methods and the isotopic composition of the elements. For most practical laboratory applications, the value of 171.24 g/mol is a reliable and accepted standard.

For ease of reference, these core molecular identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

As a language model, I am unable to provide an in-depth technical guide, experimental protocols, or visualizations for signaling pathways or experimental workflows. The information provided herein is based on publicly available data.

References

- 1. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexyl-L-alanine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery and History of Cyclohexylalanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the myriad of synthetic amino acids, L-cyclohexylalanine (Cha) has garnered significant attention. This aliphatic analog of phenylalanine, where the aromatic ring is replaced by a cyclohexane moiety, offers unique structural and physicochemical properties that can profoundly influence peptide conformation, receptor binding, and in vivo stability. This technical guide provides a comprehensive overview of the discovery, history, and application of cyclohexylalanine in peptide science, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological and experimental workflows.

Discovery and History of Cyclohexylalanine in Peptide Chemistry

The journey of cyclohexylalanine in peptide science began in the latter half of the 20th century. Initially, cyclohexyl groups were explored in the early days of peptide chemistry, notably by the Merrifield laboratory, for their potential as side-chain protecting groups. However, their use in this capacity was limited due to the harsh cleavage conditions required, such as the use of hydrofluoric acid.

The paradigm shifted with the recognition that incorporating Cha as a phenylalanine analog could directly modulate the biological and pharmacological properties of peptides. The first synthesis of L-cyclohexylalanine was reported in the late 20th century, developed as a non-natural amino acid analog for biochemical and pharmaceutical applications[1]. This paved the way for its use as a building block in solid-phase peptide synthesis (SPPS).

Subsequent research demonstrated that the substitution of phenylalanine with cyclohexylalanine could lead to significant improvements in peptide stability and potency. For instance, in the development of opioid peptides, the saturation of the aromatic ring of phenylalanine to yield cyclohexylalanine in a TIPP (H-Tyr-Tic-Phe-Phe-OH) analog resulted in a compound with substantially increased δ antagonist potency and higher δ selectivity[2]. Similarly, the incorporation of Cha into apelin analogues has been shown to enhance their metabolic stability and plasma half-life, making them more viable as therapeutic candidates[3]. These pioneering studies established cyclohexylalanine as a valuable tool in the medicinal chemist's arsenal for optimizing peptide-based drug candidates.

Physicochemical Properties and Structural Implications

The substitution of phenylalanine with cyclohexylalanine introduces several key changes to the physicochemical properties of a peptide:

-

Hydrophobicity: The cyclohexane ring is more hydrophobic than the phenyl ring, which can enhance the interaction of the peptide with hydrophobic pockets in receptor binding sites.

-

Conformational Rigidity: The cyclohexane ring is more conformationally restricted than the planar phenyl ring. This can reduce the conformational entropy of the peptide, leading to a more pre-organized structure for receptor binding and potentially higher affinity.

-

Resistance to Proteolysis: The absence of the aromatic ring makes the adjacent peptide bonds less susceptible to cleavage by aromatic-specific proteases, thereby increasing the metabolic stability of the peptide.

These properties have been exploited to stabilize peptide structures and enhance their biological activity. For example, the substitution of phenylalanine with cyclohexylalanine has been shown to promote the crystallization of Aβ-derived peptides, facilitating their structural elucidation by X-ray crystallography[4].

Quantitative Data on Cyclohexylalanine-Containing Peptides

The impact of incorporating cyclohexylalanine into peptides can be quantified through various biophysical and pharmacological assays. The following tables summarize key data from studies on apelin and opioid peptide analogues.

Apelin Analogue Activity

| Peptide Analogue | Receptor Binding Affinity (pKi) | Functional Potency (pEC50) | Plasma Half-life (in vitro, human plasma) |

| Native Apelin-13 | Not Reported | Not Reported | Short (minutes) |

| [Pyr1]Apelin-13(F8Cha)-NH2 | 8.70 ± 0.06 | 8.9 ± 0.2 | Up to 40 times longer than native apelin-13[3] |

| Native Apelin-17 | Not Reported | Not Reported | Short (minutes) |

| Apelin-17(F12Cha)-NH2 | 9.72 ± 0.01 | 9.5 ± 0.1 | Up to 340-fold increase compared to native apelin-17[3] |

Data sourced from a study on metabolically stable apelin analogues[3].

Opioid Peptide Analogue Activity

| Peptide Analogue | δ Opioid Receptor Antagonist Potency (Ke, nM) | δ Opioid Receptor Binding Affinity (Ki, nM) | μ/δ Selectivity (Kiμ/Kiδ) |

| TIPP (H-Tyr-Tic-Phe-Phe-OH) | Not Reported | Not Reported | Not Reported |

| TICP (H-Tyr-Tic-Cha-Phe-OH) | Substantially Increased vs. TIPP[2] | Not Reported | Higher than TIPP[2] |

| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | 0.241 ± 0.05 | 0.48 ± 0.05 | 2800 |

Data for the β-methylated Cha analogue sourced from a study on potent δ opioid antagonists[5][6].

Experimental Protocols

Synthesis of L-Cyclohexylalanine

L-cyclohexylalanine is typically synthesized from L-phenylalanine via catalytic hydrogenation.

Protocol:

-

Dissolve L-phenylalanine in a suitable solvent, such as a mixture of deionized water, isopropanol, and hydrochloric acid[7].

-

Add a catalyst, for example, a Pt/Rh catalyst on activated carbon[7].

-

Transfer the reaction mixture to a hydrogenation autoclave.

-

Purge the autoclave with nitrogen, then flush with hydrogen.

-

Establish a hydrogen pressure of 8-10 bar and heat the reaction system to 50-60°C[7].

-

Allow the reaction to proceed for 6-8 hours until hydrogen uptake is complete[7].

-

After cooling and depressurization, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Adjust the pH of the residue to 5-6 with a base (e.g., 50% sodium hydroxide solution) to precipitate the product[7].

-

Cool the solution to 0-10°C, collect the crystalline product by filtration, wash with deionized water, and dry under vacuum[7].

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

The following is a general protocol for manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-L-Cha-OH)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt/OxymaPure® (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate.

-

Add the activated amino acid solution to the deprotected resin. Add DIPEA (6-10 equivalents) and agitate the mixture for 1-2 hours.

-

To incorporate cyclohexylalanine, use Fmoc-L-Cha-OH in the corresponding coupling step.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a cyclohexylalanine-containing peptide for its receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Unlabeled competitor peptides (including the Cha-containing analogue)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

96-well filter plates and vacuum manifold

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of the unlabeled competitor peptide.

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a saturating concentration of an unlabeled ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8][9].

-

In Vitro Peptide Stability Assay in Plasma

This protocol is used to determine the half-life of a cyclohexylalanine-containing peptide in plasma.

Materials:

-

Human or animal plasma

-

Test peptide

-

Incubator at 37°C

-

Precipitating agent (e.g., acetonitrile or ethanol)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate the test peptide at a final concentration of 1-10 µM in plasma at 37°C[10][11].

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture[11].

-

Protein Precipitation: Immediately stop the enzymatic degradation by adding a cold precipitating agent (e.g., 3 volumes of acetonitrile) to the aliquots.

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

-

Data Analysis:

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Peptide Analogue Development

GnRH Receptor Signaling Pathway

Apelin Receptor Signaling Pathway

Conclusion

The incorporation of cyclohexylalanine into peptides represents a significant advancement in peptide chemistry and drug discovery. As a conformationally constrained and proteolytically resistant analogue of phenylalanine, Cha offers a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. The quantitative data presented herein underscore the substantial improvements in receptor affinity, potency, and in vivo stability that can be achieved through this modification. The detailed experimental protocols provide a practical guide for the synthesis and evaluation of Cha-containing peptides, while the visualized workflows and signaling pathways offer a conceptual framework for their development and mechanism of action. As the field of peptide therapeutics continues to evolve, the strategic use of non-canonical amino acids like cyclohexylalanine will undoubtedly play a pivotal role in the design of next-generation peptide drugs with improved efficacy and clinical utility.

References

- 1. cusabio.com [cusabio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wernerlab.weebly.com [wernerlab.weebly.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclohexyl-L-alanine

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Cyclohexyl-L-alanine, an unnatural amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique cyclohexyl side chain imparts distinct properties that are increasingly leveraged in the design of novel peptides and therapeutics.

Physicochemical Properties

3-Cyclohexyl-L-alanine, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is a non-proteinogenic amino acid. The presence of the bulky, hydrophobic cyclohexyl group in place of the phenyl group of phenylalanine offers enhanced stability and unique conformational properties to peptides into which it is incorporated.

Quantitative Physicochemical Data

A summary of the key physicochemical parameters for 3-Cyclohexyl-L-alanine is presented in the table below. It is important to note that some reported values, particularly the melting point, show significant variation across different sources. Additionally, several parameters are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.24 g/mol | --INVALID-LINK-- |

| Melting Point | >300 °C | A common, though not universally cited, value. |

| 322 °C | --INVALID-LINK-- | |

| Note on Melting Point | A significantly lower melting point of 126-132 °C has been reported for the Fmoc-protected form of 3-Cyclohexyl-L-alanine.[1] This highlights the impact of derivatization on the physical properties of the molecule. | |

| Solubility (Water) | 2.52 mg/mL (Predicted) | --INVALID-LINK--[2] |

| pKa (Acidic) | 2.73 (Predicted) | --INVALID-LINK--[2] |

| pKa (Basic) | 9.52 (Predicted) | --INVALID-LINK--[2] |

| LogP | -0.51 (Predicted, ALOGPS) | --INVALID-LINK--[2] |

| -0.72 (Predicted, ChemAxon) | --INVALID-LINK--[2] | |

| -0.3 (Computed, XLogP3) | --INVALID-LINK--[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of 3-Cyclohexyl-L-alanine are crucial for reproducible research. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of 3-Cyclohexyl-L-alanine can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry 3-Cyclohexyl-L-alanine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. Given the high melting point reported, an apparatus capable of reaching at least 350 °C is required.

Potentiometric Titration for pKa Determination

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups of 3-Cyclohexyl-L-alanine can be determined by potentiometric titration.[4]

-

Solution Preparation: A precise weight of 3-Cyclohexyl-L-alanine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully. The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, continuing until the amino group is fully deprotonated.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration of the carboxyl and amino groups.

Chiral HPLC for Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of 3-Cyclohexyl-L-alanine is critical for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[5]

-

Column Selection: A chiral stationary phase (CSP) capable of resolving amino acid enantiomers is selected. Common choices include cyclodextrin-based or macrocyclic glycopeptide-based columns.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector or modifier if required. The exact composition will depend on the chosen column.

-

Sample Preparation: A dilute solution of 3-Cyclohexyl-L-alanine is prepared in the mobile phase.

-

HPLC Analysis: The sample is injected into the HPLC system. The separation of the L- and D-enantiomers is monitored using a suitable detector, typically a UV detector.

-

Data Interpretation: The retention times of the two enantiomers will differ. The enantiomeric purity can be calculated from the relative peak areas of the L- and D-enantiomer peaks.

Visualizations

Synthesis Workflow of 3-Cyclohexyl-L-alanine

The following diagram illustrates a potential synthetic route for 3-Cyclohexyl-L-alanine, based on a patented method. This workflow highlights the key stages from starting materials to the final product.

Caption: A simplified workflow for the synthesis of 3-Cyclohexyl-L-alanine.

Signaling Pathway: Rescue of Mitochondrial Dysfunction

Peptides incorporating 3-Cyclohexyl-L-alanine have been shown to target the inner mitochondrial membrane and protect against mitochondrial dysfunction, a key event in various pathologies such as ischemia-reperfusion injury in the kidney.[6][7] The proposed mechanism involves the binding of these peptides to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, thereby stabilizing the membrane and preventing the opening of the mitochondrial permeability transition pore (mPTP).[6][8]

Caption: A diagram illustrating the protective role of 3-Cyclohexyl-L-alanine containing peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting High‐Density Aromatic Peptides to Cardiolipin Optimizes the Mitochondrial Membrane Potential and Inhibits Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclohexyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexyl-L-alanine, a non-proteinogenic amino acid of interest in peptide synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 3-Cyclohexyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 - 4.0 | Multiplet | α-H |

| ~1.5 - 1.8 | Multiplet | β-CH₂ |

| ~1.6 - 1.8 | Multiplet | Cyclohexyl CH (methine) |

| ~0.9 - 1.4 | Multiplet | Cyclohexyl CH₂ (methylene) |

Note: This data is predicted and may not reflect experimental values precisely.

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~55 | α-C |

| ~40 | β-C |

| ~34 | Cyclohexyl C1 |

| ~32 | Cyclohexyl C2, C6 |

| ~26 | Cyclohexyl C3, C5 |

| ~25 | Cyclohexyl C4 |

Note: This data is based on predictions and established ranges for similar structures.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands for the functional groups present in 3-Cyclohexyl-L-alanine are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2800 - 3200 | O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch (aliphatic) |

| ~2920, ~2850 | C-H stretch (cyclohexyl) |

| ~1700 - 1725 | C=O stretch (carboxylic acid) |

| ~1590 - 1650 | N-H bend (amine) |

| ~1450 | C-H bend (aliphatic) |

| ~1200 - 1300 | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

The precise mass and predicted fragmentation patterns are key identifiers for 3-Cyclohexyl-L-alanine.

| Parameter | Value | Source |

| Monoisotopic Mass | 171.125928785 Da | PubChem[1] |

Predicted MS/MS Fragmentation (Positive Ion Mode):

| Precursor m/z | Fragment m/z | Description |

| 172.1332 [M+H]⁺ | 155.1070 | Loss of NH₃ |

| 172.1332 [M+H]⁺ | 126.0910 | Loss of HCOOH and NH₃ |

| 172.1332 [M+H]⁺ | 81.0700 | Cyclohexyl fragment |

Note: MS/MS fragmentation data is predicted and can vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Cyclohexyl-L-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent may depend on the desired protonation state of the amine and carboxylic acid groups.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range for all protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid 3-Cyclohexyl-L-alanine directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of 3-Cyclohexyl-L-alanine in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion ([M+H]⁺ or [M-H]⁻).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Cyclohexyl-L-alanine.

Caption: Workflow for Spectroscopic Analysis of 3-Cyclohexyl-L-alanine.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Cyclohexyl-L-alanine in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclohexyl-L-alanine (Cha) is an unnatural amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This substitution imparts unique properties to peptides, most notably a significant increase in hydrophobicity. The incorporation of Cha can influence the conformation, stability, and pharmacokinetic profiles of peptide-based drugs, making it a key component in modern drug discovery and development.[2][3] Its use is particularly prevalent in the synthesis of peptidomimetics and cyclic peptides to create more potent and selective therapeutic agents.[2]

Core Applications

The unique hydrophobic and steric properties of 3-Cyclohexyl-L-alanine make it a desirable component in the design of novel peptides with enhanced therapeutic properties.

-

Enhanced Receptor Binding and Selectivity: The bulky cyclohexyl side chain can create conformationally constrained structures, leading to improved binding affinities and selectivity for specific biological targets.[2] This is crucial in the development of drugs targeting neurological disorders and specific receptor pathways.[2][3]

-

Improved Pharmacokinetic Properties: Peptides incorporating Cha often exhibit enhanced stability against enzymatic degradation and improved bioavailability.[1][3] The hydrophobic nature of the cyclohexyl group can influence how the peptide interacts with biological membranes and metabolic enzymes.

-

Mitochondrial Targeting: Introducing highly hydrophobic residues like Cha into peptides can enhance selective recognition and interaction with cardiolipins in the inner mitochondrial membrane. This strategy has been used to design peptides that rescue mitochondrial dysfunction in conditions like kidney injury.[4]

-

Development of Opioid Receptor Antagonists: Cha has been substituted into opioid peptide analogs to create new series of compounds with subnanomolar δ antagonist activity.[5][6]

Data Summary

Table 1: Physicochemical Properties of Fmoc-3-Cyclohexyl-L-alanine

| Property | Value | Reference |

| Synonyms | Fmoc-L-Cha-OH, (S)-N-Fmoc-amino-2-cyclohexyl-propanoic acid | [2] |

| CAS Number | 135673-97-1 | [2] |

| Molecular Formula | C24H27NO4 | [2] |

| Molecular Weight | 393.5 g/mol | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Melting Point | 126-132º C | [2] |

| Appearance | White crystalline powder | [7] |

| Storage Conditions | 0-8°C | [2] |

Table 2: Standard Reagents and Conditions for Fmoc-SPPS Cycles

| Step | Reagent/Solvent | Typical Concentration / Equivalents | Reaction Time | Monitoring |

| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | N/A | 15-30 min per solvent | Visual Inspection |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min | UV Spectroscopy (Fmoc release)[8] |

| Coupling | Fmoc-Cha-OH | 3-5 eq. | 1-2 hours | Kaiser Test[9] |

| Coupling Reagent (e.g., HCTU, HBTU) | 3-5 eq. | 1-2 hours | Kaiser Test[9] | |

| Base (e.g., DIPEA, 2,4,6-Collidine) | 6-10 eq. | 1-2 hours | Kaiser Test[9] | |

| Capping (Optional) | Acetic Anhydride / DIPEA in DMF | 10 eq. each | 15 min | N/A |

| Washing | DMF, DCM | N/A | 3-5 cycles per solvent | N/A |

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (tert-butyl) strategy for solid-phase peptide synthesis.[10][11]

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a suitable SPPS reaction vessel.[10]

-

Add Dichloromethane (DCM) to the resin until it is fully submerged. Allow the resin to swell for 15-20 minutes with gentle agitation.

-

Filter the DCM and wash the resin three times with Dimethylformamide (DMF) to prepare it for the first synthesis cycle.

Protocol 2: Standard Fmoc-SPPS Cycle for Incorporating 3-Cyclohexyl-L-alanine

This protocol describes a single cycle of deprotection and coupling. The steps are repeated until the desired peptide sequence is assembled.[12]

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.[8]

-

Agitate the mixture for 10 minutes at room temperature.

-

Filter the solution.

-

Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH):

-

In a separate vial, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HCTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Pre-activate the mixture by stirring for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: To check for reaction completion, take a few resin beads and perform a Kaiser test. A yellow color indicates a complete coupling (no free primary amines), while a blue or violet color signifies an incomplete reaction, requiring extended coupling time or a second coupling.[9]

-

-

Washing:

-

After a successful coupling, filter the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups simultaneously.[13][14]

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[15]

-

Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a vacuum for at least 3 hours.[15]

-

Prepare a fresh cleavage cocktail. A standard "Reagent R" cocktail is effective for most sequences: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v). For peptides containing sensitive residues like Tryptophan or Arginine, a common cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[14][16]

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[13][16]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

-

Dry the resulting peptide pellet under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: General workflow of a single Fmoc-SPPS cycle for peptide elongation.

Caption: Workflow for the final cleavage and isolation of the crude peptide.

Caption: Logical considerations for incorporating bulky amino acids like Cha in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Bot Detection [iris-biotech.de]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. peptide.com [peptide.com]

Application Notes and Protocols for Incorporating 3-Cyclohexyl-L-alanine into Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and development. 3-Cyclohexyl-L-alanine (L-Cha), a bulky, hydrophobic amino acid, is of particular interest due to its ability to enhance the metabolic stability, receptor binding affinity, and overall pharmacokinetic profile of peptides.[1][2][3] Its cyclohexyl side chain provides a unique conformational constraint that can lead to improved biological activity.[2][3] These application notes provide detailed protocols and data for the successful incorporation of L-Cha into peptide libraries using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Properties of 3-Cyclohexyl-L-alanine Derivatives

To facilitate its use in SPPS, 3-Cyclohexyl-L-alanine is typically used with either a Boc or Fmoc protecting group on the alpha-amino group.

| Property | Fmoc-3-Cyclohexyl-L-alanine | Boc-3-Cyclohexyl-L-alanine | 3-Cyclohexyl-L-alanine |

| Synonyms | Fmoc-L-Cha-OH | Boc-L-Cha-OH | L-Cha-OH, H-Cha-OH |

| CAS Number | 135673-97-1 | 37736-82-6 | 27527-05-5 |

| Molecular Formula | C24H27NO4 | C14H25NO4 | C9H17NO2 |

| Molecular Weight | 393.5 g/mol | 271.2 g/mol | 171.2 g/mol |

| Appearance | White powder | White powder | Off-white to white powder |

| Purity (HPLC) | ≥ 99% | ≥ 99% | ≥ 99% |

| Storage | 0-8°C | 0-8°C | 0-8°C |

Data sourced from various chemical suppliers.[2][3][4]

Applications in Peptide Drug Discovery

The incorporation of L-Cha has been shown to be particularly effective in the development of metabolically stable peptide analogues. A notable example is in the development of apelin receptor (APJ) agonists for the treatment of cardiovascular diseases.[1][5][6]

Enhanced Plasma Stability

The substitution of natural amino acids with L-Cha can significantly increase the half-life of peptides in plasma by rendering them less susceptible to proteolytic degradation.

| Peptide Analogue | Amino Acid Substitution | Plasma Half-life (t½) | Fold Increase vs. Native |

| Native Apelin-13 | - | ~1 min | 1x |

| Apelin-13 Analogue | Arg -> hArg, Leu -> Cha | ~40 min | ~40x |

| Native Apelin-17 | - | < 1 min | 1x |

| Apelin-17 Analogue | Arg -> hArg, Leu -> Cha | > 5 hours | > 340x |

Data adapted from a study on metabolically stable apelin-analogues.[1][5]

Improved Biological Activity

Peptides incorporating L-Cha have demonstrated potent biological effects in vivo. For instance, L-Cha-containing apelin-17 analogues have been shown to cause a significant and prolonged reduction in blood pressure in murine models.

| Peptide Analogue | Dose | Maximum Mean Arterial Pressure Drop |

| Apelin-17 Analogue with hArg & Cha | 1 mg/kg | ~25 mmHg |

| NEP-stabilized Apelin-17 | 1 mg/kg | ~20 mmHg |

Data represents the in vivo effects observed in anesthetized mice.[5]

Receptor Binding Affinity

The incorporation of L-Cha can also influence the binding affinity of peptides to their target receptors.

| Peptide Analogue | Receptor Binding Affinity (pKi) |

| Pyr-1-apelin-13 Analogue with hArg | 8.70 ± 0.06 |

| Pyr-1-apelin-13 Analogue with hArg & Cha | 8.85 ± 0.07 |

| Apelin-17 Analogue with hArg | 9.72 ± 0.01 |

| Apelin-17 Analogue with hArg & Cha | 9.68 ± 0.03 |

Competitive binding data for the rat apelin receptor.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of L-Cha Containing Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide library incorporating 3-Cyclohexyl-L-alanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-3-Cyclohexyl-L-alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8][9][10]

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Diethylether (cold)

Workflow for SPPS:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol Steps:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.

-

Amino Acid Coupling:

-

For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

For Fmoc-3-Cyclohexyl-L-alanine: Due to its steric bulk, a more potent coupling reagent like HATU is recommended.[8][9][10] Pre-activate a 4-fold molar excess of Fmoc-L-Cha-OH with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5-10 minutes.[11] Extend the coupling time to 4 hours or overnight to ensure complete reaction. A double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (MS).

Plasma Stability Assay

This protocol is for determining the in vitro half-life of L-Cha-containing peptides in human plasma.

Materials:

-

Lyophilized peptide

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

-

Incubator/shaker

-

Centrifuge

-

RP-HPLC system

-

Mass spectrometer

Workflow for Plasma Stability Assay:

Caption: Workflow for determining peptide plasma stability.

Protocol Steps:

-

Peptide Solution Preparation: Prepare a stock solution of the lyophilized peptide in PBS.

-

Incubation: Add the peptide stock solution to human plasma to a final concentration of 10-100 µM and incubate at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

-

Analysis: Analyze the supernatant by RP-HPLC connected to a mass spectrometer to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

In Vivo Blood Pressure Measurement in Mice

This protocol describes the measurement of mean arterial pressure in anesthetized mice following intravenous administration of an L-Cha-containing peptide.

Materials:

-

Peptide solution in sterile saline

-

Anesthetized mice

-

Catheters for jugular vein and carotid artery

-

Pressure transducer and data acquisition system

Workflow for In Vivo Blood Pressure Assay:

Caption: Workflow for in vivo blood pressure measurement in mice.

Protocol Steps:

-

Anesthesia and Surgery: Anesthetize the mouse (e.g., with isoflurane) and perform a surgical cut-down to expose the right internal jugular vein and the right carotid artery.

-

Cannulation: Insert catheters into the jugular vein (for drug administration) and the carotid artery (for blood pressure measurement).

-

Stabilization: Allow the animal to stabilize and record a baseline blood pressure for at least 30 minutes.

-

Peptide Administration: Administer a bolus injection of the peptide solution (e.g., 1 mg/kg) through the jugular vein catheter.

-

Monitoring: Continuously record the arterial blood pressure using a pressure transducer connected to the carotid artery catheter.

-

Data Analysis: Analyze the recorded data to determine the change in mean arterial pressure from the baseline following peptide administration.

Signaling Pathway of Apelin Analogues